molecular formula C12H15F3N2O2 B3073707 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid CAS No. 1018142-46-5

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid

Cat. No. B3073707
CAS RN: 1018142-46-5
M. Wt: 276.25 g/mol
InChI Key: JUNDPKHSUOPPPD-UHFFFAOYSA-N
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Description

This compound, also known as TFMB, has the CAS Number 1018142-46-5 . It is a powder at room temperature and has a molecular weight of 276.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F3N2O2/c13-12(14,15)11-8-4-1-2-5-9(8)17(16-11)7-3-6-10(18)19/h1-7H2,(H,18,19) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been known to undergo reactions such as Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 276.26 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The triazole derivatives, closely related in structure to the compound , have been extensively studied for their diverse biological activities. These compounds have shown a wide range of applications, from anti-inflammatory and antimicrobial agents to potential treatments for neglected diseases. The interest in developing new triazole derivatives stems from their success in pharmaceuticals, highlighting the continuous search for new, more efficient synthetic methods that adhere to green chemistry principles (Ferreira et al., 2013).

Environmental Applications

Research into the sorption of herbicides to soil and organic matter has provided insight into how related chemical structures interact with environmental matrices. This understanding is crucial for developing strategies to mitigate the environmental impact of these compounds (Werner et al., 2012). Additionally, the study of perfluoroalkyl chemicals, including their degradation and the environmental fate of their by-products, is significant for assessing the ecological risk associated with their use (Liu & Avendaño, 2013).

Pharmaceutical Development

Indazole derivatives, which share structural similarities with the compound , have been identified as promising scaffolds for therapeutic agents. These compounds have been explored for anticancer, anti-inflammatory, and neuroprotective properties, underscoring the potential of such structures in drug discovery (Denya et al., 2018). Moreover, the exploration of amino-1,2,4-triazoles highlights the versatility of nitrogen-containing heterocycles as raw materials in fine organic synthesis, including pharmaceuticals (Nazarov et al., 2021).

properties

IUPAC Name

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c13-12(14,15)11-8-4-1-2-5-9(8)17(16-11)7-3-6-10(18)19/h1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDPKHSUOPPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid

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